Stereochemical Identity: DL-Racemate (CAS 35264-05-2) vs. L-Enantiomer (CAS 109183-71-3)
The most critical differentiation for procurement is the compound's stereochemical identity. 2-(((Tert-butoxy)carbonyl)amino)-2-cyclohexylacetic acid (CAS 35264-05-2) is a racemic mixture of D- and L-cyclohexylglycine derivatives (DL-racemate) [1]. In direct contrast, its closest analog, Boc-Chg-OH (CAS 109183-71-3), is the enantiomerically pure L-isomer . The racemate lacks measurable optical rotation, whereas the L-enantiomer exhibits a specific rotation of [a]20D = +11 ± 2º (c=1.1 in MeOH) . Additionally, the L-enantiomer possesses a defined melting point of 94-96 °C, while the racemate is not characterized by a sharp melting point, reflecting the distinct crystal lattice energies of the racemic versus enantiopure solid forms .
| Evidence Dimension | Stereochemistry and Solid-State Characterization |
|---|---|
| Target Compound Data | DL-racemic mixture (CAS 35264-05-2); Optical rotation: 0º (racemate); No defined sharp melting point reported |
| Comparator Or Baseline | L-enantiomer (CAS 109183-71-3); Optical rotation: [a]20D = +11 ± 2º (c=1.1, MeOH); Melting point: 94-96 °C |
| Quantified Difference | The target compound is a racemate with zero optical activity, while the L-enantiomer exhibits a positive specific rotation of +11° and a defined melting range of 2°C. |
| Conditions | Optical rotation measured in methanol (c=1.1); Melting point determined by standard differential scanning calorimetry or capillary method |
Why This Matters
This distinction dictates the experimental outcome: the racemate is suitable for achiral syntheses or when stereochemistry is not critical, whereas the L-enantiomer is essential for producing single-isomer, bioactive peptides; procurement of the wrong stereoisomer will result in a diastereomeric mixture, invalidating structure-activity relationship (SAR) studies and regulatory filings.
- [1] PubChem. (2025). 2-(((Tert-butoxy)carbonyl)amino)-2-cyclohexylacetic acid. PubChem CID 3559319. View Source
